![molecular formula C8H7NO2 B2487303 2-(3-Hydroxyphenoxy)acetonitrile CAS No. 107223-69-8](/img/structure/B2487303.png)
2-(3-Hydroxyphenoxy)acetonitrile
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Overview
Description
Synthesis Analysis
The synthesis of 2-(3-Hydroxyphenoxy)acetonitrile-related compounds has been explored through various methods. For instance, a concise synthesis of 2-(2-hydroxyphenyl)acetonitriles involves the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions, showcasing a method to produce closely related compounds efficiently (Wu et al., 2014). Similarly, the synthesis and structural characterization of triorganotin(IV) complexes offer insights into the reactivity and potential applications of hydroxyaryl acetonitrile derivatives (Baul et al., 2002).
Molecular Structure Analysis
The molecular structure of hydroxyphenoxy acetonitriles and related compounds has been elucidated through various analytical techniques. Single crystal X-ray diffraction analysis has confirmed structures and helped optimize them through density functional theory (DFT) calculations, as demonstrated in studies of hydroxy and tetrahydro indeno furanyl acetonitriles (Li et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives reveal their reactivity and potential for creating complex molecules. For instance, the catalyst-free synthesis of 2-anilinoquinolines via three-component reactions showcases the versatility of acetonitrile derivatives in forming new C-N bonds (Dhiman et al., 2019).
Physical Properties Analysis
The study of physical properties, such as hydrogen bonds and hydrogen-bonded chains in complexes, provides insight into the behavior and interactions of hydroxyphenoxy acetonitrile derivatives. FTIR and 1H NMR studies highlight the significance of solvent effects and molecular interactions (Wojciechowski et al., 2000).
Scientific Research Applications
Synthesis and Transformation
- A study by Wu et al. (2014) discusses a concise synthesis method for 2-(2-hydroxyphenyl)acetonitriles, which can be transformed into benzofuranones (Wu, Gao, Chen, & Zhou, 2014).
Electrophoretic Mobility and Separation
- The research by Vaher, Koel, and Kaljurand (2002) highlights the use of acetonitrile as a medium for nonaqueous capillary electroseparations, extending the range of capillary electrophoresis techniques to hydrophobic species including compounds like 2-(3-Hydroxyphenoxy)acetonitrile (Vaher, Koel, & Kaljurand, 2002).
Potentiometric Titration and pKa Determination
- Kurtoglu et al. (1999) describe using potentiometric titration with perchloric acid in acetonitrile for determining the pKa values of azo dyes, a technique potentially applicable to this compound (Kurtoglu, Birbicer, Kimyonşen, & Serin, 1999).
Study of Orbital Energy Levels
- Adeniyi, Ngake, and Conradie (2020) conducted a study on 2-hydroxybenzophenones in acetonitrile, examining their orbital energy levels, which may provide insights into similar compounds like this compound (Adeniyi, Ngake, & Conradie, 2020).
Solvent Effects on Enzyme Activity
- Tang, Shou, and Rodrigues (2000) explored the effects of acetonitrile on enzyme activities in vitro, which could be relevant for understanding the interaction of enzymes with this compound (Tang, Shou, & Rodrigues, 2000).
Capillary Electrophoresis in Acetonitrile
- Research by Wu, Lin, and Tsai (2009) on microdialysis coupled to liquid chromatography in acetonitrile for evaluating pharmacokinetics could be applicable to studying the behavior of this compound (Wu, Lin, & Tsai, 2009).
Mechanism of Action
Target of Action
The primary targets of 2-(3-Hydroxyphenoxy)acetonitrile are currently unknown .
Mode of Action
It’s important to note that the mode of action of a compound generally involves its interaction with its biological targets, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects would provide insights into the compound’s potential therapeutic or harmful effects .
Action Environment
Environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .
Biochemical Analysis
Biochemical Properties
It is known that the compound can be biotically converted to 3-phenoxybenzaldehyde (PBAld) by oxynitrilase, an enzyme that converts cyanhydrin groups to aldehydes . This suggests that 2-(3-Hydroxyphenoxy)acetonitrile may interact with certain enzymes and other biomolecules, influencing their function and potentially playing a role in various biochemical reactions.
Cellular Effects
Research suggests that acetonitrile molecules can enhance the fluctuation of lipid membranes, particularly enhancing the mode fluctuation . This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its conversion to PBAld by oxynitrilase suggests that it may interact with this enzyme, potentially inhibiting or activating it
Metabolic Pathways
Its conversion to PBAld by oxynitrilase suggests that it may interact with this enzyme and potentially influence metabolic flux or metabolite levels .
properties
IUPAC Name |
2-(3-hydroxyphenoxy)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6,10H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARACIAZIFNFQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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